5-Bromo-2-iodobenzenecarboximidamide
Description
5-Bromo-2-iodobenzenecarboximidamide is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at position 5, iodine (I) at position 2, and a carboximidamide group (-C(=NH)NH₂) at position 1. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and medicinal chemistry. The bromine and iodine substituents enhance electrophilic reactivity due to their electron-withdrawing effects, while the carboximidamide group offers hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
5-bromo-2-iodobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOXHZDCVALDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=N)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-Bromo-2-iodobenzenecarboximidamide with structurally related compounds from the provided evidence:
Reactivity and Electronic Effects
- Halogen Influence : The iodine substituent in the target compound enhances polarizability and nucleophilic substitution reactivity compared to bromine or fluorine in analogs . For example, in Suzuki-Miyaura coupling, iodine’s larger atomic radius facilitates oxidative addition to palladium catalysts.
Physicochemical Properties
- Melting Point : Expected to be higher than 5-Bromo-2-phenylbenzimidazole (mp ~200°C) due to stronger intermolecular hydrogen bonds from the carboximidamide group.
- Solubility : Likely greater in polar solvents than halogenated benzamides (e.g., ’s compound), which are more lipophilic.
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